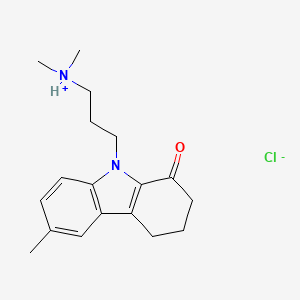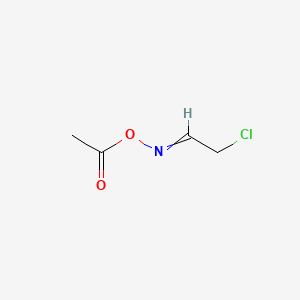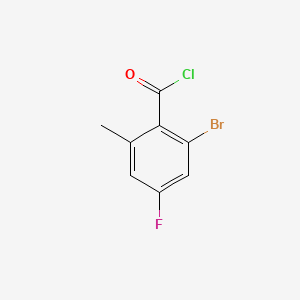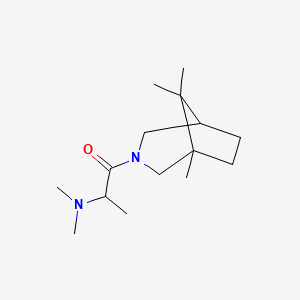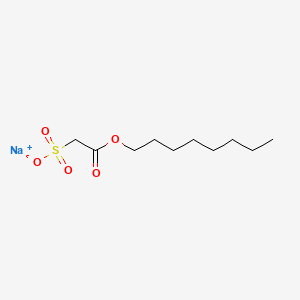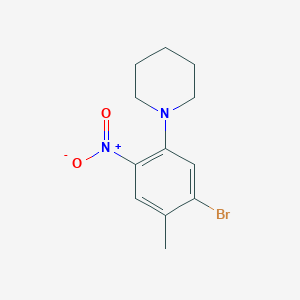
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine is a chemical compound with the molecular formula C11H13BrN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 4-methyl-2-nitroaniline, followed by the formation of the piperidine ring through cyclization reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Chemical Reactions Analysis
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(5-Bromo-4-methyl-2-aminophenyl)piperidine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and piperidine ring also contribute to the compound’s overall reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-(5-Bromo-4-methyl-2-nitrophenyl)piperidine can be compared with other similar compounds, such as:
- 1-(4-Bromo-2-nitrophenyl)piperidine
- 1-(4-Nitrophenyl)piperidine
- 1-(2-Nitrophenyl)piperidine
These compounds share similar structural features but differ in the position of the substituents on the phenyl ring. The unique combination of the bromine, methyl, and nitro groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15BrN2O2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
1-(5-bromo-4-methyl-2-nitrophenyl)piperidine |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-7-12(15(16)17)11(8-10(9)13)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI Key |
CVAASYKCPPJBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


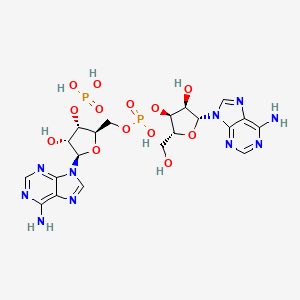
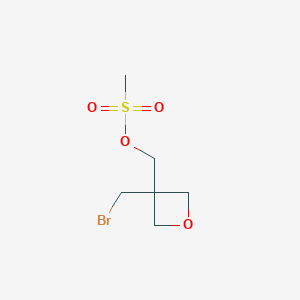
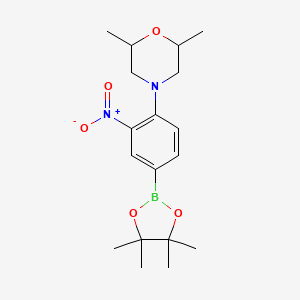
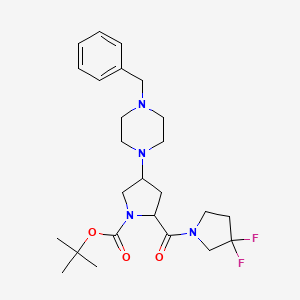
![(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
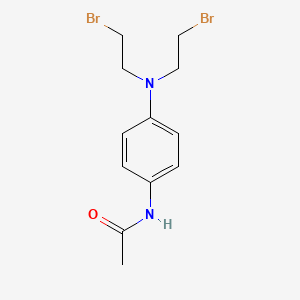
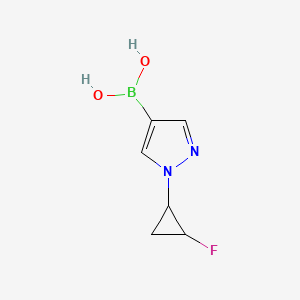
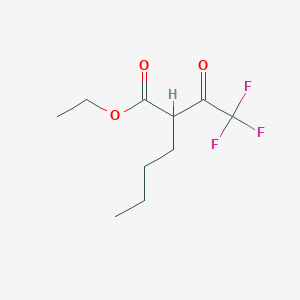
![diethyl-[2-[(2-nitrobenzoyl)amino]ethyl]azanium;chloride](/img/structure/B13730079.png)
